Cas no 1297612-25-9 (N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1297612-25-9x500.png)
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3-Chloro-4-methoxyphenyl)-3-[[(4-ethoxyphenyl)amino]sulfonyl]-5-methyl-1H-pyrazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
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- インチ: 1S/C20H21ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-11,25H,4H2,1-3H3,(H,22,26)(H,23,24)
- InChIKey: CYCYOOOZFGHMOM-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C(NC2=CC=C(OC)C(Cl)=C2)=O)C(S(NC2=CC=C(OCC)C=C2)(=O)=O)=N1
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 6.44±0.50(Predicted)
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-1566-2μmol |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-1mg |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-5mg |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-5μmol |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-4mg |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-3mg |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1566-2mg |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide |
1297612-25-9 | 2mg |
$59.0 | 2023-09-10 |
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamideに関する追加情報
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide: A Comprehensive Overview
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with the CAS number 1297612-25-9. This compound belongs to the class of sulfonamides and pyrazoles, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule is characterized by a pyrazole ring substituted with various groups, including a sulfamoyl group, a chloro group, and methoxy and ethoxy substituents. These functional groups contribute to the compound's unique chemical properties and biological activities.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. The use of microwave-assisted synthesis and catalytic methods has further streamlined the production process, making it more environmentally friendly and cost-effective.
One of the most intriguing aspects of this compound is its potential bioactivity. Preclinical studies have shown that it exhibits significant antitumor activity in various cancer cell lines. The presence of the sulfamoyl group is believed to play a crucial role in this activity by modulating key signaling pathways involved in cancer progression. Additionally, the compound has demonstrated anti-inflammatory properties, making it a promising candidate for treating chronic inflammatory diseases.
The structural features of this compound also make it an attractive target for drug design. The pyrazole ring is known for its ability to interact with various biological targets, such as kinases and proteases. The substitution pattern on the phenyl rings further enhances its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent research has focused on optimizing these properties to improve the compound's bioavailability and reduce potential toxicity.
In terms of applications, this compound has shown potential in several therapeutic areas. Its ability to inhibit specific enzymes involved in neurodegenerative diseases suggests its utility in treating conditions like Alzheimer's disease. Furthermore, its anti-inflammatory effects make it a candidate for developing novel treatments for autoimmune disorders such as rheumatoid arthritis.
Despite its promising properties, further research is needed to fully understand its mechanism of action and safety profile. Ongoing studies are exploring its effects on cellular pathways and its interaction with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug.
In conclusion, N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in drug discovery. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs in various therapeutic areas.
1297612-25-9 (N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide) 関連製品
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